molecular formula C20H15ClN6 B12205049 2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12205049
M. Wt: 374.8 g/mol
InChI Key: RVXLJSCSJJRSHS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is substituted with a 4-chlorophenyl group and a 3,4-dimethylphenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .

Scientific Research Applications

2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the 3,4-dimethyl substitution, which may affect its reactivity and biological activity.

    2-(4-methylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Substitution with a methyl group instead of a chlorine atom, leading to different chemical properties.

    2-(4-bromophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Substitution with a bromine atom, which may enhance certain types of reactivity.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-3-8-16(9-13(12)2)27-19-17(10-23-27)20-24-18(25-26(20)11-22-19)14-4-6-15(21)7-5-14/h3-11H,1-2H3

InChI Key

RVXLJSCSJJRSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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